molecular formula C14H12O2 B1346970 2-Benzylbenzoic acid CAS No. 612-35-1

2-Benzylbenzoic acid

Cat. No.: B1346970
CAS No.: 612-35-1
M. Wt: 212.24 g/mol
InChI Key: FESDHLLVLYZNFY-UHFFFAOYSA-N
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Description

2-Benzylbenzoic acid is a natural product found in Populus tomentosa and Populus tremuloides with data available.

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Benzylbenzoic acid are not well-documented. As a small molecule, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. The metabolism and excretion of this compound would need to be studied further to understand its bioavailability .

Biochemical Analysis

Biochemical Properties

2-Benzylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . This inhibition can lead to altered metabolic rates and accumulation of specific metabolites.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells . This modulation can affect cell viability, proliferation, and apoptosis. Additionally, this compound has been found to impact mitochondrial function, further influencing cellular energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to and inhibit the activity of specific enzymes, such as cytochrome P450 . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the metabolic pathways in which these enzymes are involved. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term exposure to this compound has been associated with cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to liver damage and oxidative stress . These dose-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The interaction of this compound with these enzymes can lead to changes in metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments. The distribution of this compound can influence its overall bioavailability and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It has been found to localize in the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, this compound can be targeted to other cellular compartments through specific signaling sequences and post-translational modifications .

Properties

IUPAC Name

2-benzylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESDHLLVLYZNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210104
Record name o-Benzylbenzoic acid
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-35-1
Record name 2-(Phenylmethyl)benzoic acid
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Record name o-Benzylbenzoic acid
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Record name 612-35-1
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Record name o-Benzylbenzoic acid
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Record name o-benzylbenzoic acid
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Record name O-BENZYLBENZOIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of 55.2 g. of 3-phenyl phthalide (0.263 mole), 600 ml. ethanol and 5.9 g. of 10% Pd/C is hydrogenated at room temperature and 50 psi until 1 equivalent of H2 is absorbed. The catalyst is removed by filtration and the solvent removed in vacuo and the residue triturated in petroleum ether to give α-phenyl-o-toluic acid; m.p. 101°-104° C.
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Synthesis routes and methods II

Procedure details

4-[3-(2-Benzylphenyl)prop-1-enyl]benzoic acid was prepared by reaction of 2-benzylbenzaldehyde with 4-carboxyphenethyltriphenylphosphonium bromide using a similar method to that of example 33(B) to give a gum. [2-Benzylbenzaldehyde (an oil) was obtained from 2-benzylbenzoic acid using a similar method to that of example 33(A)].
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A known process involves the oxidation of mixtures of o- and p-benzyl-toluene with dilute nitric acid under pressure at temperatures of 135°-200° C. The reaction mixture is treated with concentrated sulfuric acid to effect the conversion of the o-benzolyl-benzoic acid to anthraquinone; the residual p-benzoyl-benzoic acid is extracted with a soda solution (Acta Chem. Scand. 9, 177-178, 1955; Chem. Abstr. 1956, 4080i). There is no discussion of the purity of the product, in particular with reference to the considerable quantities of nitration by-products. Repetition of the known process lead to the discovery that o-benzyl toluene is unusually susceptible to nitration during the oxidation process with nitric acid. If the oxidation is carried out in the known manner with nitric acid under pressure, only a small amount of the desired o-benzyl-benzoic acid is produced; the reaction product consists primarily of nitration products, in particular nitro-o-benzoyl benzoic acids. For this reason, it is not possible to obtain a pure anthraquinone in good yield with this procedure. If the resultant raw product is treated with sulfuric acid at elevated temperatures, the solution becomes black from the dissociation of the nitro compounds.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key synthetic application of 2-benzylbenzoic acid?

A1: this compound serves as a valuable precursor for synthesizing diverse polycyclic aromatic compounds. One notable example is its use in preparing bulky anthracenyl esters. This synthesis involves a novel three-step tandem reaction comprising intramolecular Friedel–Crafts acylation, enolization, and esterification, all starting from this compound. [] This method offers an efficient route to access these structurally interesting esters.

Q2: Can you elaborate on the challenges associated with synthesizing derivatives of this compound and how researchers have addressed them?

A2: Synthesizing specific derivatives of this compound, like the 2-(2-nitrobenzyl)benzoic acid, can be challenging due to the potential for unwanted isomer formation during nitration. [] To overcome this, researchers have explored alternative synthetic strategies. One approach involves using stabilized anions like the 2-[2(methoxycarbonyl)phenyl]acetate anion in a nucleophilic aromatic substitution reaction with 2-fluoro-1-nitrobenzene. This method allows for greater control over the position of the nitro group, leading to the desired 2-(2-nitrobenzyl)benzoic acid derivative with higher selectivity. []

Q3: Apart from its role in synthesizing larger aromatic systems, what other reactions involving this compound have been investigated?

A3: Researchers have investigated the reductive cleavage of phthalides, cyclic compounds structurally related to this compound. Using iodotrimethylsilane as a reducing agent, 3-arylphthalides can be effectively cleaved to yield the corresponding this compound derivatives. [] This method highlights another synthetic route to access this family of compounds and expands their potential applications in organic synthesis.

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